(1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate
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Overview
Description
(1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, hydroxy, oxobutanamido, and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydro-2H-pyran-2-yl core, followed by the introduction of the acetoxy, hydroxy, oxobutanamido, and methoxycarbonyl groups through a series of chemical reactions. Common reagents used in these steps include acetic anhydride, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxobutanamido group can be reduced to an amine.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxobutanamido group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions due to its complex structure and multiple reactive sites. It can also serve as a model compound for studying the mechanisms of various biochemical reactions.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure allows it to interact with multiple biological targets, making it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its multiple functional groups allow for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: This compound shares the methoxy group with (1S,2R)-1-((2R,3R,4S,6R)-4,6-Diacetoxy-3-(2-hydroxy-3-oxobutanamido)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate.
Allylamine: This compound contains an amine group, similar to the oxobutanamido group in this compound.
Uniqueness
What sets this compound apart from similar compounds is its combination of multiple functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H33NO16 |
---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
methyl (2R,4S,5R,6R)-2,4-diacetyloxy-5-[(2-hydroxy-3-oxobutanoyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C24H33NO16/c1-10(26)19(32)22(33)25-18-16(37-12(3)28)8-24(23(34)35-7,40-15(6)31)41-21(18)20(39-14(5)30)17(38-13(4)29)9-36-11(2)27/h16-21,32H,8-9H2,1-7H3,(H,25,33)/t16-,17+,18+,19?,20+,21+,24-/m0/s1 |
InChI Key |
YISVNDWAODJHQG-YULOUTHLSA-N |
Isomeric SMILES |
CC(=O)C(C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC(=O)C(C(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C)O |
Origin of Product |
United States |
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